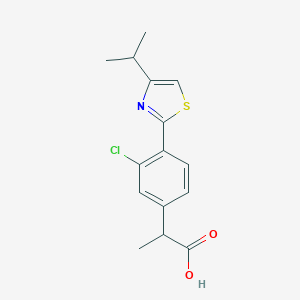
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of α-haloketones with thiourea under basic conditions.
Substitution Reactions: The isopropyl group is introduced at the 4-position of the thiazole ring through alkylation reactions.
Coupling with Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Propanoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Esterification and Hydrolysis: The propanoic acid group can undergo esterification to form esters, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) are employed.
Esterification: Acid chlorides and alcohols are used under acidic conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrothiazole Derivatives: From reduction reactions.
Substituted Chlorophenyl Derivatives: From substitution reactions.
Esters: From esterification reactions.
Aplicaciones Científicas De Investigación
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and antitumor agent.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptor Binding: It can bind to specific receptors, modulating biological pathways and exerting therapeutic effects.
Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Isopropylthiazol-2-yl)benzoic acid
- 4-(4-Isopropylthiazol-2-yl)phenylacetic acid
- 2-(4-Isopropylthiazol-2-yl)-3-chlorobenzoic acid
Uniqueness
3-Chloro-alpha-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both the isopropylthiazole and chlorophenyl groups enhances its potential as a multitargeted bioactive molecule .
Propiedades
Número CAS |
138568-80-6 |
|---|---|
Fórmula molecular |
C15H16ClNO2S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
ABXQPZSSKLIRJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















